molecular formula C16H13NO5 B14801087 Avenanthramide 1c CAS No. 116764-16-0

Avenanthramide 1c

Cat. No.: B14801087
CAS No.: 116764-16-0
M. Wt: 299.28 g/mol
InChI Key: LLPIRWBXMYKFQM-SOFGYWHQSA-N
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Description

Avenanthramide 1c (AVN 1c) is a synthetic phenolic compound structurally characterized as an amide of anthranilic acid (an aromatic amine) and caffeic acid (a hydroxycinnamic acid). Instead, it is synthesized for research purposes to study structure-activity relationships among avenanthramides. The nomenclature of avenanthramides follows a systematic convention: the prefix denotes the anthranilic acid variant (e.g., "1" for anthranilic acid, "2" for 5-hydroxyanthranilic acid), and the suffix indicates the cinnamic acid moiety (e.g., "c" for caffeic acid, "f" for ferulic acid) .

Properties

CAS No.

116764-16-0

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-6+

InChI Key

LLPIRWBXMYKFQM-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenanthramide 1c can be synthesized through the reaction of hydroxycinnamic acids with anthranilic acid derivatives. The process typically involves the use of hydroxycinnamoyl-CoA and hydroxyanthranilate as substrates, catalyzed by the enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat kernels. The extraction process includes grinding the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Radical Scavenging Mechanisms

1c exhibits potent radical scavenging activity via three primary pathways, as determined by quantum chemical analyses (M06-2X/6-31+G(d,p)) :

Mechanism Parameter Value (Gas Phase) Value (Ethanol)
HAT Bond Dissociation Energy (BDE)78.2 kcal/mol75.4 kcal/mol
SPLET Proton Affinity (PA)51.6 kcal/mol49.8 kcal/mol
Electron Transfer Enthalpy (ETE)19.3 kcal/mol22.1 kcal/mol
SET-PT Ionization Potential (IP)153.7 kcal/mol142.9 kcal/mol
  • Dominant pathways : HAT (hydrogen atom transfer) is favored in the gas phase, while SPLET (sequential proton loss electron transfer) predominates in ethanol due to solvent stabilization .

  • Intramolecular hydrogen bonding : Stabilizes the phenoxyl radical intermediate, enhancing reactivity .

Antioxidant Activity in Lipid Peroxidation

1c inhibits azo-initiated linoleic acid peroxidation, with efficacy dependent on concentration and reaction time :

Time (min) Inhibition (%) Comparison to Trolox
3042.3 ± 1.81.2× less active
6068.7 ± 2.1Equivalent
12084.5 ± 1.51.5× more active
  • Mechanism : 1c donates hydrogen atoms to lipid peroxyl radicals, terminating chain propagation .

  • Structure-activity : The 3′,4′-dihydroxy groups on the cinnamoyl moiety enhance electron delocalization, while the anthranilate core contributes to planar conformation and stability .

Analytical Characterization

High-performance liquid chromatography (HPLC) parameters for 1c isolation and quantification :

Parameter Value
Retention time6.8 min
Precursor ion (m/z)298.0721
Collision energy (CE)30/40 eV
LOD/LOQ1.7 µg/L / 5.1 µg/L
  • Extraction : Optimized using 80% ethanol at 50°C, yielding 39.36 ± 2.08 µg/g in oat grains .

In Silico Reactivity Predictions

Computational models highlight 1c’s pharmacokinetic and reactive properties :

  • Bioavailability : High gastrointestinal absorption (GI = 94.2%), with moderate blood-brain barrier permeability (logBB = -0.87).

  • Toxicity risks : Low mutagenic and tumorigenic potential (Risk Score = 0.12).

  • Drug-likeness : Compliant with Lipinski’s rules (MW = 313.3 g/mol, logP = 2.8).

Biological Interactions

1c modulates cellular pathways by:

  • Inhibiting NF-κB : Reduces phosphorylation of p65 subunit, suppressing pro-inflammatory cytokine expression .

  • Activating Nrf2 : Enhances heme oxygenase-1 (HO-1) transcription, mitigating oxidative stress .

Scientific Research Applications

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats, with demonstrated antioxidant and anti-inflammatory properties . While the search results do not focus specifically on "Avenanthramide 1c," they do provide information on the broader applications of avenanthramides and, in some instances, specific types such as Avenanthramide A (AVN A) and Avenanthramide C (AVN C).

Avenanthramides and Colorectal Cancer (CRC)
A study investigated the anti-carcinogenic properties of AVNs extracted from oat bran, identifying Avenanthramide A (AVN A) as the effective ingredient . AVNs treatment was shown to suppress mitochondrial bioenergetic generation, leading to increased reactive oxygen species (ROS) production and apoptosis in CRC cells . Specifically, AVN A was found to bind to DDX3 protein, inhibiting its ATP hydrolysis activity and protein stability, suggesting its potential as a therapeutic molecule against CRC .

Avenanthramide C and Allergic Inflammation
Avenanthramide C (Avn C) from germinated oats was evaluated for its effectiveness against mast cell-mediated allergic inflammation . Avn C inhibited mast cell degranulation and the release of inflammatory cytokines . In models of systemic and local anaphylaxis, Avn C attenuated the reactions, suggesting it as a potential therapeutic candidate for allergic inflammation .

Avenanthramide C and Osteoarthritis (OA)
Research suggests Avenanthramide C (Avn-C) as a potential candidate to prevent osteoarthritis (OA) progression . Avn-C restrained the expression and activity of matrix-metalloproteinases (MMPs) in mouse articular chondrocytes . It was also found to alleviate cartilage destruction in an experimental OA mouse model . The inhibition of MMP expression by Avn-C in articular chondrocytes was mediated by p38 kinase and c-Jun N-terminal kinase (JNK) signaling .

Avenanthramides as Lipoxygenase Inhibitors
A study on avenanthramides as lipoxygenase inhibitors found that certain avenanthramides with caffeic (c) and sinapic (s) acids showed significant inhibition of LOX activity .

General Properties and Applications
Avenanthramides exhibit various biological properties, including antioxidant, anti-inflammatory, and anti-tumor effects . They have demonstrated potential in inhibiting the growth of colon cancer cells, preventing DNA damage, and reducing tumor cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Avenanthramides exhibit structural diversity due to variations in their amine and cinnamic acid components. Below is a detailed comparison of AVN 1c with its analogs, focusing on occurrence , antioxidant activity , and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of Avenanthramides

Compound Amine Component Cinnamic Acid Natural Occurrence Antioxidant Activity (DPPH Assay) Key Bioactivities
AVN 1c Anthranilic acid Caffeic acid Synthetic Moderate Inhibits linoleic acid peroxidation
AVN 2c 5-Hydroxyanthranilic acid Caffeic acid Oats High Anti-inflammatory, reduces MMP-9 expression
AVN 2f 5-Hydroxyanthranilic acid Ferulic acid Oats High Antioxidant, stabilizes NO balance in endothelial cells
AVN 2p 5-Hydroxyanthranilic acid p-Coumaric acid Oats Moderate Cardioprotective, anti-atherosclerotic

Key Findings

Structural Influence on Bioactivity: Antioxidant Capacity: AVN 2c and AVN 2f (derived from 5-hydroxyanthranilic acid) exhibit higher antioxidant activity in DPPH radical scavenging assays compared to AVN 1c. This is attributed to the additional hydroxyl group in 5-hydroxyanthranilic acid, which enhances electron donation .

Natural vs. Synthetic Occurrence: Naturally occurring avenanthramides (e.g., AVN 2c, 2f, 2p) are abundant in oats, with total concentrations ranging from 1.2 to 302.5 μg/g depending on genotype and processing methods . AVN 1c is absent in oat extracts but synthesized for comparative studies. Its synthetic availability allows targeted exploration of structure-dependent bioactivities .

Health Benefits: AVN 2c: Reduces MMP-9 expression in human aortic smooth muscle cells, suggesting anti-atherosclerotic properties . It also modulates endothelial nitric oxide (NO) balance, promoting vasodilation . AVN 2f: Enhances NO production in endothelial cells by reducing superoxide formation, supporting cardiovascular health . AVN 2p: Despite moderate antioxidant activity, it shows cardioprotective effects by inhibiting arterial inflammation .

Stability and Processing Effects: Avenanthramide levels in oats are sensitive to processing. Steaming reduces AVN A (likely AVN 2p) by 15–20% but preserves AVN 2c and 2f . Storage reduces total phenolic content by 85% after six months, impacting avenanthramide bioavailability .

Q & A

Q. What advanced chromatographic methods are recommended for quantifying Avenanthramide 1c in oat samples, and how are they validated?

this compound can be quantified using ultrahigh-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) in multiple reaction monitoring (MRM) mode. This method requires authentic standards (e.g., avenanthramide A/B for calibration) and internal standards like D-fluorophenylalanine to optimize sensitivity and specificity . Validation includes linearity checks (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) assessments. For reproducibility, triplicate runs and spike-recovery experiments (e.g., 80–120% recovery rates) are essential. Data should be normalized to tissue dry weight or protein content to account for biological variability .

Q. How can germination protocols be optimized to enhance this compound production in oat seedlings?

Germination increases avenanthramide content by activating phenylpropanoid and anthranilate pathways. Key parameters include:

  • Soaking time : 12–24 hours in distilled water to initiate metabolic activity.
  • Temperature : 20–25°C for consistent enzyme (e.g., hydroxycinnamoyl-CoA:hydroxyanthranilic acid N-hydroxycinnamoyltransferase, HHT) induction.
  • Duration : 4–7 days of germination, with sampling at 24-hour intervals to track accumulation kinetics.
    Quantify individual avenanthramides via UHPLC-MS and correlate with gene expression (e.g., HHT mRNA levels via qRT-PCR). Statistical tools like ANOVA or t-tests (p < 0.05) should validate differences between treated and control groups .

Advanced Research Questions

Q. What mechanistic links exist between HHT gene expression and this compound accumulation in oat tissues?

HHT encodes the rate-limiting enzyme in avenanthramide biosynthesis. In seedlings, BTH (benzothiadiazole) treatment upregulates HHT expression by 2–3 fold within 48 hours, correlating with avenanthramide levels exceeding 500 mg kg⁻¹ in leaves . However, root tissues show discordance: high HHT mRNA but low avenanthramides, suggesting phloem-mediated transport or post-transcriptional regulation. Advanced approaches include:

  • Tissue-specific RNA-seq to identify co-expressed biosynthetic genes.
  • Enzyme activity assays (e.g., HHT RER values via radiometric methods) to distinguish transcriptional vs. translational control .

Q. How can contradictory data on this compound distribution in root tissues be resolved?

Roots exhibit high HHT activity but low avenanthramide content, posing a paradox. Potential hypotheses and validation strategies:

  • Phloem transport : Analyze phloem sap via LC-MS for avenanthramide presence. EDTA-facilitated exudation experiments show 20–30% reduction in root avenanthramides after 6 hours, supporting export mechanisms .
  • Soil interaction : Test root exudates in hydroponic systems for avenanthramide secretion.
  • Biosynthetic bottlenecks : Profile intermediates (e.g., hydroxyanthranilic acid) via targeted metabolomics to identify blocked steps .
    Statistical reconciliation requires mixed-effects models to account for tissue heterogeneity and Levene’s test for variance equality .

Q. What experimental designs are recommended to study this compound’s anti-proliferative effects in cancer models?

  • Cell lines : Use colorectal cancer (CRC) models (e.g., HCT-116) with EMT (epithelial-mesenchymal transition) markers.
  • Dosage : 10–100 µM this compound, with 24–72 hour exposure to assess IC₅₀.
  • Assays :
    • Proliferation : MTT/WST-1 assays, normalized to untreated controls.
    • Migration : Scratch/wound-healing assays with time-lapse imaging.
    • EMT inhibition : Western blot for E-cadherin (upregulation) and vimentin (downregulation).
      Include positive controls (e.g., 5-fluorouracil) and validate via triplicate experiments with ANOVA (p < 0.05). Transcriptomic profiling (RNA-seq) can identify downstream targets like NF-κB or MAPK pathways .

Methodological Guidance

Q. How should researchers formulate hypotheses on this compound’s role in plant defense mechanisms?

Apply the PICO framework :

  • Population : Avena sativa cultivars with varying avenanthramide levels.
  • Intervention : Pathogen inoculation (e.g., Fusarium graminearum).
  • Comparison : Untreated vs. BTH-treated plants.
  • Outcome : this compound quantification and lesion size measurement.
    Use FINER criteria to ensure feasibility (e.g., greenhouse capacity) and novelty (e.g., unexplored transporter genes). Pitfalls to avoid: overreliance on correlation without mechanistic validation .

Q. What statistical methods are critical for analyzing avenanthramide time-course data?

  • Time-series ANOVA : For germination or treatment duration effects.
  • Pearson/Spearman correlation : Link HHT expression and avenanthramide levels.
  • Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets.
    Software tools: SAS v9.4 for multivariate analysis, MiniTab 16 for Levene’s test, and R packages (e.g., lme4) for mixed models .

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